(R)-2-((tert-ブトキシカルボニル)(メチル)アミノ)-3-メチルブタン酸

説明

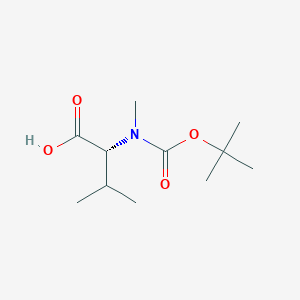

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions.

科学的研究の応用

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. The Boc group provides a temporary protection for the amine, allowing for selective reactions at other functional groups.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. The protected amine can be selectively deprotected to study the effects of the free amine on biological systems.

Medicine

In medicinal chemistry, ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is used in the synthesis of pharmaceutical compounds. The Boc group helps in the stepwise construction of drug molecules, ensuring that the amine functionality is introduced at the correct stage of synthesis.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and pharmaceuticals. Its stability and ease of deprotection make it a valuable intermediate in various production processes.

作用機序

Target of Action

As a derivative of the amino acid valine , it may interact with biological systems in a similar manner to other amino acids and their derivatives .

Mode of Action

Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its structural similarity to valine, it may be involved in protein synthesis and other metabolic processes related to amino acids .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure, and in the case of Boc-N-methyl-D-Valine, its tert-butoxycarbonyl (Boc) group may influence its bioavailability .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis and other cellular functions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid typically involves the protection of the amine group with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or reagents like oxalyl chloride in methanol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Deprotection: The primary amine is regenerated after the removal of the Boc group.

Substitution: New amine derivatives with different substituents.

Oxidation and Reduction: Depending on the reaction, various oxidized or reduced forms of the compound.

類似化合物との比較

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of more complex peptides.

N-tert-Butoxycarbonyl-L-valine: Used in peptide synthesis, similar in function but with a different side chain.

Uniqueness

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is unique due to its specific chiral center and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. The Boc group provides a robust protection strategy, making it a versatile intermediate in various synthetic applications.

生物活性

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, commonly referred to as Boc-DN-Me-Val-OH, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methylamino moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 89536-85-6

- InChI Key : XPUAXAVJMJDPDH-MRVPVSSYSA-N

The biological activity of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is primarily attributed to its role as a valine derivative. This compound can influence various biochemical pathways:

- Amino Acid Metabolism : As a valine analog, it may participate in metabolic pathways involving branched-chain amino acids (BCAAs), which are critical for protein synthesis and energy metabolism.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with several receptors, including:

- 5-HT Receptors : Potential modulation of serotonin pathways could have implications in mood regulation and anxiety disorders.

- Adrenergic Receptors : Interaction with these receptors may influence cardiovascular responses and stress-related pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid:

Case Studies

- Antioxidant Activity : A study assessed the antioxidant capacity of Boc-DN-Me-Val-OH using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, highlighting its potential as a natural antioxidant agent .

- Antimicrobial Properties : Research conducted on the antimicrobial effects revealed that this compound effectively inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

- Neuroprotection : In a model of neurodegenerative disease, (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid was shown to reduce neuronal apoptosis and inflammation markers, indicating its potential therapeutic role in neuroprotection .

特性

IUPAC Name |

(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427033 | |

| Record name | Boc-N-methyl-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89536-85-6 | |

| Record name | Boc-N-methyl-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。